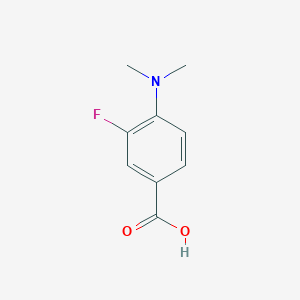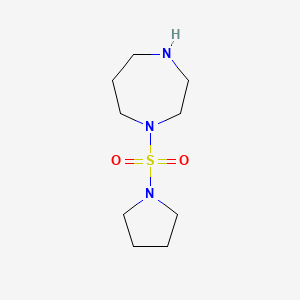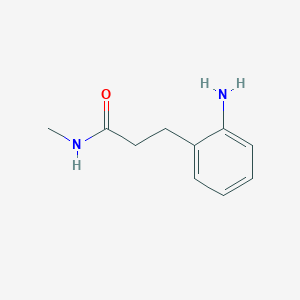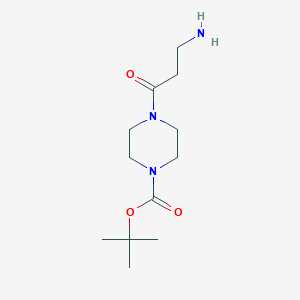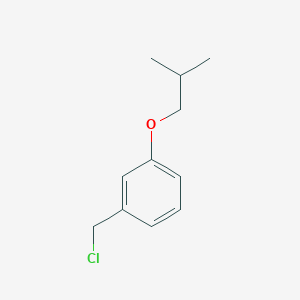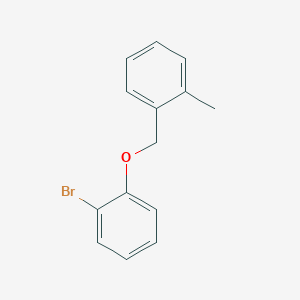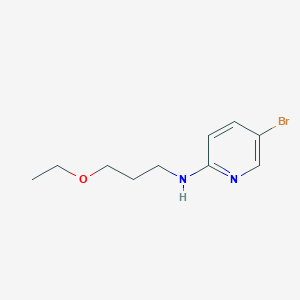![molecular formula C12H14F3NO2 B1518918 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate CAS No. 1087797-92-9](/img/structure/B1518918.png)
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-92-9 . It has a molecular weight of 261.24 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-isopropylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Ortho-Arylation of O-Phenylcarbamates
The study by Zhao, Yeung, and Dong (2010) explored the use of palladium catalysis for C-H bond functionalization of O-phenylcarbamates, using sodium persulfate as an oxidant. This process created a new biaryl C-C linkage, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation, a significant advancement in the field of organic synthesis (Zhao, Yeung, & Dong, 2010).
Chromatographic Optical Resolution
Okamoto, Aburatani, and Hatada (1990) developed 3,5-disubstituted phenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This development was significant for the optical resolution of isomers, highlighting the utility of phenylcarbamates in enhancing chromatographic techniques (Okamoto, Aburatani, & Hatada, 1990).
Chemoselective Conjugation with PEG-like Amino-Azide
Oliveira, Martins, Mafra, and Gomes (2012) reported the synthesis of N-phthaloyl-chitosan O-prop-2-ynyl carbamate for chemoselective conjugation by azide-alkyne coupling. This research contributed to the field of polymer chemistry by providing a method for the bioconjugation of chitosan, enhancing its potential applications in biomedicine and environmental science (Oliveira et al., 2012).
Scandium Trifluoromethanesulfonate in Acylation of Alcohols
Ishihara, Kubota, Kurihara, and Yamamoto (1996) discussed the use of scandium trifluoromethanesulfonate as a catalyst for the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This work demonstrated the catalyst's remarkable activity, especially in the selective macrolactonization of omega-hydroxy carboxylic acids, offering valuable insights into the field of organic synthesis (Ishihara et al., 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRORKQILIDXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
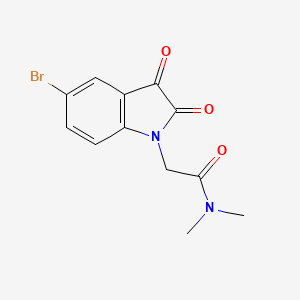
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
